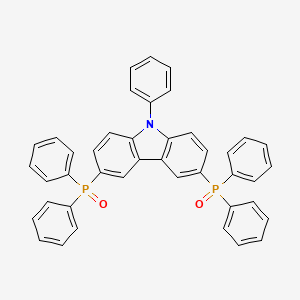

3,6-Bis(diphenylphosphinyl)-9-phenyl-9H-carbazole

CAS No.: 1019843-00-5

Cat. No.: VC16555397

Molecular Formula: C42H31NO2P2

Molecular Weight: 643.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1019843-00-5 |

|---|---|

| Molecular Formula | C42H31NO2P2 |

| Molecular Weight | 643.6 g/mol |

| IUPAC Name | 3,6-bis(diphenylphosphoryl)-9-phenylcarbazole |

| Standard InChI | InChI=1S/C42H31NO2P2/c44-46(33-18-8-2-9-19-33,34-20-10-3-11-21-34)37-26-28-41-39(30-37)40-31-38(27-29-42(40)43(41)32-16-6-1-7-17-32)47(45,35-22-12-4-13-23-35)36-24-14-5-15-25-36/h1-31H |

| Standard InChI Key | ZHTRIPZOLUKZBJ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)N2C3=C(C=C(C=C3)P(=O)(C4=CC=CC=C4)C5=CC=CC=C5)C6=C2C=CC(=C6)P(=O)(C7=CC=CC=C7)C8=CC=CC=C8 |

Introduction

Molecular Structure and Chemical Identity

Core Architecture

The compound features a carbazole backbone substituted at the 3- and 6-positions with diphenylphosphinyl groups and a phenyl group at the 9-position. The diphenylphosphinyl substituents introduce strong electron-withdrawing characteristics, while the carbazole core provides a rigid, planar structure conducive to π-π stacking and charge transport . The IUPAC name, 3,6-bis(diphenylphosphoryl)-9-phenylcarbazole, reflects its systematic substitution pattern.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS No. | 1019843-00-5 |

| Molecular Formula | |

| Molecular Weight | 643.6 g/mol |

| SMILES Notation | C1=CC=C(C=C1)N2C3=C(C=C(C=C3)P(=O)(C4=CC=CC=C4)C5=CC=CC=C5)C6=C2C=CC(=C6)P(=O)(C7=CC=CC=C7)C8=CC=CC=C8 |

| InChIKey | ZHTRIPZOLUKZBJ-UHFFFAOYSA-N |

Synthesis and Functionalization

Synthetic Pathways

The synthesis of 3,6-Bis(diphenylphosphinyl)-9-phenyl-9H-carbazole typically involves multi-step reactions starting from carbazole precursors. A representative approach includes:

-

Iodination of Carbazole: Intermediate 3,6-diiodo-9H-carbazole is prepared via iodination using and in acetic acid .

-

Buchwald-Hartwig Amination: Introduction of the phenyl group at the 9-position via palladium-catalyzed coupling .

-

Phosphorylation: Installation of diphenylphosphinyl groups through Arbuzov or Staudinger reactions, often employing or phosphine oxide precursors.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Catalysts | Yield |

|---|---|---|

| Iodination | , acetic acid | 75–85% |

| Phenylation | Pd(dba), Xantphos, NaOtBu | 60–70% |

| Phosphorylation | , , base | 50–65% |

Photophysical and Electronic Properties

Solvatochromism and Emission Tuning

Studies on analogous carbazole-phosphine oxide hybrids reveal solvatochromic behavior, where emission profiles shift between phosphorescence and thermally activated delayed fluorescence (TADF) depending on solvent polarity . For instance, in low-polarity solvents (e.g., toluene), phosphorescence dominates, whereas high-polarity solvents (e.g., acetonitrile) enhance TADF due to stabilized charge-transfer states .

Charge Transport Characteristics

The diphenylphosphinyl groups enhance electron mobility by lowering the LUMO energy (−2.8 eV), while the carbazole core maintains hole mobility (−5.3 eV). Neat films exhibit balanced hole and electron mobilities of , critical for OLED efficiency .

Applications in Organic Electronics

OLED Host Materials

In bilayer OLEDs, 3,6-Bis(diphenylphosphinyl)-9-phenyl-9H-carbazole serves as a universal host for triplet-harvesting emitters. Blended with green TADF dendrimers, solution-processed devices achieve external quantum efficiencies (EQEs) up to 15.1% . The phosphine oxide groups suppress triplet-triplet annihilation, enhancing operational stability.

Table 3: OLED Performance Metrics

| Parameter | Value |

|---|---|

| PL Quantum Yield (Film) | 12–76% (solvent-dependent) |

| EQE (Solution-Processed) | 9.8–15.1% |

| Turn-on Voltage | 3.2–4.1 V |

Computational Insights

Density functional theory (DFT) calculations predict a dihedral angle of 85° between the carbazole core and phosphine oxide substituents, minimizing steric hindrance while maintaining conjugation . The HOMO-LUMO gap () aligns with blue-to-green emission spectra observed experimentally .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume